N-(7-Fluoroquinoxalin-6-yl)acetamide

Medicinal Chemistry Chemical Biology Quality Control

N-(7-Fluoroquinoxalin-6-yl)acetamide (CAS 920034-11-3) is a synthetic, low-molecular-weight (205.19 g/mol) heterocyclic building block belonging to the quinoxaline class. It features a fluorine atom at the 7-position and an acetamide group at the 6-position of the quinoxaline core.

Molecular Formula C10H8FN3O
Molecular Weight 205.19 g/mol
CAS No. 920034-11-3
Cat. No. B11898522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-Fluoroquinoxalin-6-yl)acetamide
CAS920034-11-3
Molecular FormulaC10H8FN3O
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=NC=CN=C2C=C1F
InChIInChI=1S/C10H8FN3O/c1-6(15)14-8-5-10-9(4-7(8)11)12-2-3-13-10/h2-5H,1H3,(H,14,15)
InChIKeyCOLBIFSGBMNCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Fluoroquinoxalin-6-yl)acetamide (CAS 920034-11-3): A Fluorinated Quinoxaline Scaffold for Kinase-Focused Medicinal Chemistry


N-(7-Fluoroquinoxalin-6-yl)acetamide (CAS 920034-11-3) is a synthetic, low-molecular-weight (205.19 g/mol) heterocyclic building block belonging to the quinoxaline class . It features a fluorine atom at the 7-position and an acetamide group at the 6-position of the quinoxaline core. This specific substitution pattern distinguishes it from other C10H8FN3O isomers, such as N-(8-fluoroquinoxalin-6-yl)acetamide and N-(2-fluoroquinoxalin-6-yl)acetamide, which may exhibit different reactivity and target engagement profiles [1]. Quinoxaline derivatives are privileged scaffolds in kinase inhibitor discovery, with substructures found in potent B-Raf and PI3K inhibitors, making the precise regiochemistry of substituents a critical parameter for structure-activity relationship (SAR) studies [2].

Why N-(7-Fluoroquinoxalin-6-yl)acetamide Cannot Be Replaced by Unsubstituted or Isomeric Quinoxaline Acetamides


Generic substitution among quinoxaline acetamides is scientifically unsound due to the profound impact of both the fluorine atom and its precise ring position on molecular properties. The presence of fluorine at the 7-position versus the 8-position creates electronically distinct scaffolds with different dipole moments and reactivity in nucleophilic aromatic substitution (SNAr) reactions, which is critical for downstream derivatization [1]. Compared to the non-fluorinated N-(quinoxalin-6-yl)acetamide (CAS 26556-22-9, MW 187.20 g/mol), the target compound exhibits higher lipophilicity due to the electron-withdrawing fluorine, which can enhance membrane permeability and metabolic stability in a cellular context—a well-established phenomenon for fluorinated heterocycles in drug design . The acetamide-protected amine at the 6-position serves as a latent functional handle that can be selectively deprotected under controlled conditions, a synthetic versatility not present in C-2 or C-3 substituted analogs. These physicochemical and electronic differences mean that SAR data obtained with one isomer cannot be reliably extrapolated to another, making the procurement of the precise CAS 920034-11-3 essential for reproducible research [2].

Quantitative Differentiation: N-(7-Fluoroquinoxalin-6-yl)acetamide vs. Closest Analogs


Purity Fingerprint and Isomeric Identity: 98% Assay Confirms Absence of Regioisomeric Contamination

Commercial sourcing data indicates a typical purity of 98% for the specified isomer (CAS 920034-11-3, N-(7-fluoroquinoxalin-6-yl)acetamide) . This is in contrast to the non-fluorinated analog N-(quinoxalin-6-yl)acetamide (CAS 26556-22-9), which is commonly offered at 95% purity, indicating a higher baseline quality and more rigorous purification for the fluorinated derivative . The primary risk in procuring quinoxaline building blocks is contamination with regioisomers, which can arise during synthesis. A 98% purity specification for a specific C10H8FN3O isomer provides greater confidence for quantitative SAR studies compared to lower-purity alternatives.

Medicinal Chemistry Chemical Biology Quality Control

Physicochemical Differentiation: Enhanced Lipophilicity and Hydrogen Bond Donor Count vs. Parent Scaffold

The substitution of hydrogen with fluorine at the 7-position results in a molecular weight increase to 205.19 g/mol and a hydrogen bond donor count of 1, compared to 187.20 g/mol and a donor count of 1 for the non-fluorinated N-(quinoxalin-6-yl)acetamide . More critically, the introduction of the highly electronegative fluorine atom increases the calculated distribution coefficient (cLogD) by an estimated 0.4-0.7 log units relative to the non-fluorinated scaffold, a class-level inference from fluoroquinoxaline SAR studies [1]. This modification is predicted to passively enhance membrane permeability, a key advantage for the development of cell-permeable chemical probes.

Drug Design ADME/Tox Physicochemical Property Analysis

Reactivity Advantage: SNAr Reactivity of 7-Fluoro vs. 8-Fluoro Isomers

In 6-amino-substituted quinoxalines, the reactivity of a fluorine atom towards nucleophilic aromatic substitution (SNAr) is highly sensitive to the electronic environment. A fluorine atom at the 7-position (para to N-1) experiences a different electron-withdrawing effect compared to a fluorine at the 8-position (meta to N-1) [1]. This is evidenced by the successful synthesis of diverse libraries of 6-aminoquinoxalines via SNAr on 6-fluoroquinoxaline using microwave irradiation, a methodology that would yield different reaction kinetics and product profiles with a 7-fluoro isomer [1]. This electronic distinction allows for the chemoselective functionalization of the 7-position, a strategic advantage over the 8-fluoro isomer for constructing complex, orthogonally protected molecules.

Synthetic Chemistry Library Synthesis Late-Stage Functionalization

Class-Level Inference: Fluorinated Quinoxalines as Privileged B-Raf Kinase Inhibitor Building Blocks

Patent analysis of B-Raf kinase inhibitors reveals a specific structural claim for quinoxaline derivatives where R7 is halo and R8 is hydrogen (US Patent 9,249,111 B2) [1]. In some preferred embodiments, R7 is specifically claimed as fluoro and R8 as hydrogen, a substitution pattern that directly mirrors the target compound's core. While the patent covers more complex appended analogs, this demonstrates that the 7-fluoroquinoxaline substructure is a validated pharmacophore for engaging the B-Raf kinase ATP-binding pocket. In contrast, 8-substituted or non-fluorinated analogs are not emphasized in this specific context, suggesting a structure-driven affinity difference [2].

Cancer Biology Kinase Inhibitor Discovery Structure-Activity Relationship

High-Impact Discovery Scenarios for N-(7-Fluoroquinoxalin-6-yl)acetamide


Medicinal Chemistry: Hit-to-Lead Optimization of B-Raf or PI3K Kinase Inhibitors

As a direct synthetic entry point to the 7-fluoroquinoxaline pharmacophore claimed in kinase inhibitor patents, this building block can be used to generate focused libraries for SAR studies. Its 98% purity ensures that initial biological screening data is reliable, accelerating the hit-to-lead phase by minimizing false positives from impurities. The latent 6-amino group allows for late-stage diversification, a key strategy in modern drug discovery [1].

Chemical Biology: Design of Cell-Permeable Fluorescent Probes

The predicted enhanced lipophilicity from the 7-fluoro substituent makes this compound a superior scaffold for designing cell-permeable probes compared to the non-fluorinated analog. The 6-acetamide can be deprotected, and the resulting amine can be conjugated to fluorophores or affinity tags, enabling the creation of next-generation imaging tools for studying kinase localization in live cells [2].

Process Chemistry: Synthesis of Orthogonally Protected, Multifunctional Heterocycles

The unique electronic environment imparted by the 7-fluoro group provides a chemoselective handle for SNAr reactions, distinct from the 8-fluoro isomer. This allows process chemists to construct complex, orthogonally protected molecules via a stepwise, regioselective approach—a capability not replicable with the more symmetric, non-fluorinated scaffold or other isomers [3].

Quote Request

Request a Quote for N-(7-Fluoroquinoxalin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.